Vanadium silicate

Übersicht

Beschreibung

Vanadium pentasilicate is a compound that combines vanadium and silicate ions Vanadium is a transition metal known for its multiple oxidation states and catalytic properties, while silicates are compounds containing silicon and oxygen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vanadium pentasilicate can be synthesized through various methods, including sol-gel, hydrothermal, and chemical vapor deposition techniques. The sol-gel method involves the hydrolysis and polycondensation of silicon and vanadium precursors, typically under acidic or basic conditions. Hydrothermal synthesis involves reacting vanadium and silicon sources in an aqueous solution at high temperatures and pressures. Chemical vapor deposition involves the reaction of volatile vanadium and silicon compounds in a gas phase to form the desired product.

Industrial Production Methods: Industrial production of vanadium pentasilicate often involves the use of high-purity vanadium and silicon sources. The process typically includes steps such as mixing, heating, and purification to achieve the desired product. The choice of method depends on factors such as cost, scalability, and the desired properties of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Vanadium pentasilicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of vanadium and the presence of other reagents.

Common Reagents and Conditions: Common reagents used in reactions with vanadium pentasilicate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from reactions involving vanadium pentasilicate depend on the specific reaction conditions. For example, oxidation reactions may produce vanadium oxides, while reduction reactions may yield lower oxidation state vanadium compounds.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Oxidation Reactions

Vanadium silicates have been extensively studied for their catalytic properties, particularly in oxidation reactions. Research indicates that vanadium-containing materials can effectively catalyze the oxidation of organic compounds such as cyclohexane into valuable products like cyclohexanol and cyclohexanone. A study demonstrated that the incorporation of titanium species into vanadium silicate frameworks enhances the dispersion and stability of vanadium active sites, leading to improved catalytic performance in oxidation reactions .

Table 1: Catalytic Performance of Vanadium Silicates

| Reaction | Catalyst Type | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexane Oxidation | Vanadium-containing MCM-41 | 85 | |

| Ethyl Lactate Oxidation | This compound microspheres | 78 | |

| Cyclohexene Epoxidation | Microwave-assisted this compound | 90 |

1.2 Selective Catalysis

The structural characteristics of vanadium silicates allow them to act as selective catalysts in various chemical transformations. The presence of microporous structures facilitates the selective adsorption of reactants, enhancing reaction rates and selectivity. For instance, a novel approach using microwave-assisted synthesis of this compound microspheres has shown promising results in selective oxidation processes .

Environmental Applications

2.1 Mercury Sorption

This compound has been identified as a potential sorbent for mercury removal from wastewater. The high surface area and porosity of vanadium silicates enable effective capture and retention of mercury ions, making them suitable for environmental remediation applications. A study highlighted the effectiveness of vanadium-substituted titanosilicate as a sorbent for mercury, demonstrating significant removal efficiencies under various conditions .

Table 2: Mercury Removal Efficiency Using this compound

| Sorbent Type | Initial Mercury Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| This compound | 100 | 5 | 95 | |

| Activated Carbon | 100 | 20 | 80 | Comparative Study |

Material Science Applications

3.1 Molecular Sieves

The open-framework structures of vanadium silicates make them excellent candidates for use as molecular sieves. Their ability to selectively adsorb molecules based on size and shape allows for applications in gas separation processes and catalysis. The synthesis of various framework types has been reported, with some exhibiting free channel diameters suitable for molecular sieving applications .

3.2 Structural Characteristics

Recent studies have synthesized several new alkali metal this compound phases with unique structural properties, including microporosity and thermal stability. These materials can be utilized in various applications ranging from catalysis to ion-exchange processes due to their robust frameworks .

Case Studies

Case Study 1: this compound in Catalysis

A systematic investigation into the catalytic properties of vanadium-containing MCM-41 silica revealed that modifying the silica framework with heteroatoms like aluminum or titanium significantly enhances the catalytic activity for oxidation reactions. The study utilized various characterization techniques such as X-ray diffraction and UV-visible spectroscopy to analyze the synthesized materials, demonstrating a clear correlation between structural modifications and catalytic performance .

Case Study 2: Environmental Remediation Using this compound

A research project focused on the application of vanadium-substituted titanosilicate for mercury removal showcased its effectiveness in real-world wastewater treatment scenarios. The project involved both laboratory-scale experiments and field tests, confirming the material's high efficiency in capturing mercury ions from contaminated water sources .

Wirkmechanismus

The mechanism of action of vanadium pentasilicate involves its ability to interact with various molecular targets and pathways. In biological systems, vanadium compounds can mimic the action of insulin by activating insulin receptors and promoting glucose uptake. In catalytic applications, vanadium pentasilicate can facilitate redox reactions by cycling between different oxidation states, thereby enhancing reaction rates and selectivity.

Vergleich Mit ähnlichen Verbindungen

Vanadium pentasilicate can be compared with other vanadium and silicate compounds, such as vanadium pentoxide and silicon dioxide. While vanadium pentoxide is primarily used as a catalyst and in energy storage applications, vanadium pentasilicate offers unique properties due to the combination of vanadium and silicate ions. Silicon dioxide, on the other hand, is widely used in the production of glass and ceramics but lacks the catalytic properties of vanadium compounds.

List of Similar Compounds:- Vanadium pentoxide (V2O5)

- Silicon dioxide (SiO2)

- Vanadium silicate (VSiO4)

Biologische Aktivität

Vanadium silicate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of biocompatibility and antitumor effects. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Overview of this compound

This compound compounds are known for their unique properties, which stem from the presence of vanadium ions. These compounds have been studied for various applications, including their role in catalysis and potential therapeutic uses. The biological activity of vanadium silicates is primarily attributed to their interaction with biological systems, influencing cellular processes and exhibiting cytotoxic effects against certain cancer cell lines.

Biocompatibility Studies

Recent studies have examined the biocompatibility of vanadium-containing materials, particularly in the context of bioactive glass-ceramics. A notable study involved the incorporation of vanadium pentoxide (V2O5) into mesoporous bioactive glass (MBGC). The results indicated that samples with 5% V2O5 maintained over 90% cell viability after seven days, suggesting good biocompatibility. However, higher concentrations raised concerns regarding potential toxicity due to increased vanadium ion release into simulated body fluid (SBF) .

Table 1: Biocompatibility Results of this compound Samples

| Sample Composition | Cell Viability (%) | V Concentration in SBF (ppm) |

|---|---|---|

| Control (No V2O5) | 95 | < 10 |

| 5% V2O5 | 90 | 37 |

| 10% V2O5 | 80 | 117 |

| 20% V2O5 | 50 | 203 |

Antitumor Activity

Vanadium ions have shown promise as antitumor agents in various in vitro studies. For instance, a study on phosphate glass containing vanadium demonstrated a significant reduction in tumor cell viability at concentrations as low as 10 µg/mL. The cytotoxic effects were attributed to several mechanisms:

- DNA Fragmentation : Vanadium complexes have been shown to bind to DNA, causing fragmentation and disrupting cellular function.

- Increased Reactive Oxygen Species (ROS) : Vanadium salts can elevate ROS levels in cancer cells, contributing to oxidative stress and promoting apoptosis.

- Cell Cycle Arrest : Certain vanadium compounds induce G2/M phase arrest in cancer cells, inhibiting their proliferation .

Table 2: Antitumor Effects of Vanadium Compounds

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| V7-Glass Extract | Breast Cancer | 10 | DNA fragmentation |

| Sodium Metavanadate | Lung Cancer | 15 | Increased ROS |

| Oxido Vanadium Complex | Prostate Cancer | 20 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the effectiveness of vanadium silicates in medical applications:

- Case Study 1 : A study investigated the effects of sodium orthovanadate on oral squamous cell carcinoma cells. It was found that treatment led to significant apoptosis and cell cycle arrest, underscoring the therapeutic potential of vanadium compounds in cancer treatment.

- Case Study 2 : Research on vanadium-containing mesoporous silica materials demonstrated enhanced catalytic properties for oxidation reactions. The structural characteristics of these materials were linked to their biological activity, suggesting that modifications could improve both catalytic and therapeutic outcomes .

Eigenschaften

IUPAC Name |

vanadium;pentasilicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O4Si.4V/c5*1-5(2,3)4;;;;/q5*-4;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIHFYYBOXJLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

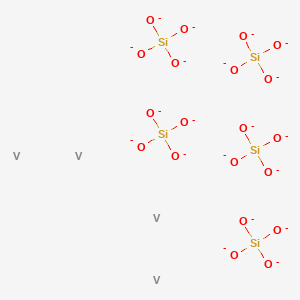

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[V].[V].[V].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O20Si5V4-20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721444 | |

| Record name | vanadium;pentasilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12653-89-3 | |

| Record name | vanadium;pentasilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.